8-Iodo-1-naphthoic anhydride
Overview
Description
8-Iodo-1-naphthoic anhydride is an organic compound with the molecular formula C22H12I2O3. It is a derivative of naphthalene, characterized by the presence of iodine atoms at the 8th position and an anhydride functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-1-naphthoic anhydride typically involves the iodination of 1-naphthoic acid followed by the formation of the anhydride. One common method includes the reaction of 1-naphthoic acid with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 8th position. The resulting 8-iodo-1-naphthoic acid is then subjected to dehydration to form the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The dehydration step can be optimized using high-temperature vacuum distillation or azeotropic distillation techniques to efficiently remove water and drive the formation of the anhydride.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-1-naphthoic anhydride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 8-amino-1-naphthoic anhydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidative cleavage of the anhydride can yield 8-iodo-1-naphthoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Substitution: 8-substituted-1-naphthoic anhydrides.
Reduction: 8-amino-1-naphthoic anhydride.
Oxidation: 8-iodo-1-naphthoic acid.
Scientific Research Applications
8-Iodo-1-naphthoic anhydride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various naphthalene derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions involving naphthalene compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of dyes and pigments due to its ability to undergo substitution reactions to form colored compounds.
Mechanism of Action
The mechanism of action of 8-Iodo-1-naphthoic anhydride involves its reactivity towards nucleophiles and electrophiles. The iodine atom at the 8th position makes the compound susceptible to nucleophilic substitution, while the anhydride functional group can undergo hydrolysis to form carboxylic acids. These reactions are facilitated by the electron-withdrawing nature of the iodine atom, which increases the electrophilicity of the carbonyl carbon atoms in the anhydride group.
Comparison with Similar Compounds
Similar Compounds
1-Naphthoic anhydride: Lacks the iodine atom, making it less reactive towards nucleophiles.
8-Bromo-1-naphthoic anhydride: Similar structure but with a bromine atom instead of iodine, resulting in different reactivity and physical properties.
8-Chloro-1-naphthoic anhydride: Contains a chlorine atom, which also affects its reactivity and applications.
Uniqueness
8-Iodo-1-naphthoic anhydride is unique due to the presence of the iodine atom, which significantly alters its chemical reactivity and physical properties compared to its halogenated counterparts. The larger atomic radius and higher electron-withdrawing capacity of iodine make this compound particularly useful in specific synthetic applications where enhanced reactivity is desired.
Properties
IUPAC Name |
(8-iodonaphthalene-1-carbonyl) 8-iodonaphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12I2O3/c23-17-11-3-7-13-5-1-9-15(19(13)17)21(25)27-22(26)16-10-2-6-14-8-4-12-18(24)20(14)16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPKJQSZWQSYCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)OC(=O)C3=CC=CC4=C3C(=CC=C4)I)C(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12I2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380768 | |
Record name | 8-iodo-1-naphthoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680211-26-1 | |
Record name | 8-iodo-1-naphthoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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